molecular formula C7H9ClN2 B1497859 4-chloro-N-ethylpyridin-2-amine CAS No. 1150618-09-9

4-chloro-N-ethylpyridin-2-amine

Cat. No. B1497859
CAS RN: 1150618-09-9
M. Wt: 156.61 g/mol
InChI Key: QYUPVMQNBJYJRE-UHFFFAOYSA-N
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Description

4-chloro-N-ethylpyridin-2-amine is a chemical compound with the CAS Number: 1150618-09-9 . It has a molecular weight of 156.61 and its IUPAC name is 4-chloro-N-ethyl-2-pyridinamine . It is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9ClN2/c1-2-9-7-5-6 (8)3-4-10-7/h3-5H,2H2,1H3, (H,9,10) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 156.61 . The storage temperature and purity are not specified in the search results.

Scientific Research Applications

Amination Reactions

Copper-Catalyzed Amination

A study demonstrates the use of copper catalysis in the amination of aryl halides, offering an efficient method to convert bromopyridines into aminopyridines. This reaction is significant for synthesizing aminopyridine derivatives under mild conditions, which may extend to compounds like 4-chloro-N-ethylpyridin-2-amine (Lang et al., 2001).

Synthesis and Structure

Metal Complex Formation

Research into octahedral group 4 metal complexes highlights the reaction of aminopyridines with metal complexes, forming structures with amine, amido, and aminopyridinato ligands. Such studies are crucial for understanding the coordination chemistry and potential applications of aminopyridine derivatives in catalysis and material science (Fuhrmann et al., 1996).

Catalysis and Polymerization

Palladium-Catalyzed Amination

The palladium-catalyzed amination of chloro-terpyridines, leading to the preparation of amine-containing ruthenium(II) complexes, showcases the utility of such reactions in developing complex ligands for use in catalysis and material synthesis (Johansson, 2006).

Efficient and Reusable Catalysis

Solid Acid Catalyst

The use of N-sulfonic acid poly(4-vinylpyridinium) chloride as an efficient and reusable solid acid catalyst in the N-Boc protection of amines illustrates the potential for this compound derivatives to be involved in innovative and sustainable chemical processes (Shirini et al., 2013).

properties

IUPAC Name

4-chloro-N-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-9-7-5-6(8)3-4-10-7/h3-5H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUPVMQNBJYJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653960
Record name 4-Chloro-N-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150618-09-9
Record name 4-Chloro-N-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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